Tizoxanide glucuronide

Pharmacokinetics Drug Metabolism Bioanalysis

Procure authentic tizoxanide glucuronide reference standard (CAS 296777-75-8) to ensure regulatory-compliant bioanalytical method validation for nitazoxanide formulations. This O-aryl glucuronide conjugate exhibits distinct elimination kinetics and mass spectrometric behavior—in-source CID generates tizoxanide ions (m/z 264) that co-elute without baseline separation, causing quantification inaccuracy. Only dedicated TG standard enables distinct MRM transitions (m/z 440→264 vs. m/z 264→217) and accurate PK assessment of the major circulating metabolite (mean AUCt 63.0 μg·hr/mL). Essential for ANDA quality control, stability studies, and species-specific preclinical calibration where UGT activity varies. Supplied with full characterization data traceable to USP/EP pharmacopeial standards.

Molecular Formula C16H15N3O10S
Molecular Weight 441.4 g/mol
CAS No. 296777-75-8
Cat. No. B15215831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizoxanide glucuronide
CAS296777-75-8
Molecular FormulaC16H15N3O10S
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11+,12-,15+/m0/s1
InChIKeyUJTOVSZPBVTOMC-QKZHPOIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tizoxanide Glucuronide (CAS 296777-75-8): Major Circulating Metabolite Reference Standard for Nitazoxanide Pharmacokinetic Analysis


Tizoxanide glucuronide (CAS 296777-75-8, molecular formula C16H15N3O10S, molecular weight 441.4) is the O-aryl glucuronide conjugate of tizoxanide (desacetyl-nitazoxanide), the active metabolite of the broad-spectrum antiparasitic and antiviral prodrug nitazoxanide [1]. Following oral administration of nitazoxanide, the parent drug is not detected in plasma; instead, tizoxanide and tizoxanide glucuronide together constitute the major circulating species, with the glucuronide conjugate formed via UDP-glucuronosyltransferase (UGT)-mediated phase II conjugation in the liver and small intestine [2][3]. This compound is supplied as a pharmaceutical reference standard for analytical method development, method validation, and quality control applications in nitazoxanide-related drug development and regulatory submissions [4].

Why Tizoxanide Glucuronide (CAS 296777-75-8) Cannot Be Substituted with Tizoxanide or Nitazoxanide in Analytical and Pharmacokinetic Applications


Substitution of tizoxanide glucuronide with tizoxanide or nitazoxanide in analytical workflows fails on multiple fronts. First, the glucuronide conjugate exhibits a distinct elimination profile in vivo, with tizoxanide glucuronide eliminated more slowly than tizoxanide, resulting in different plasma concentration-time relationships that must be independently quantified for accurate pharmacokinetic assessment [1]. Second, mass spectrometric differentiation is essential: tizoxanide glucuronide undergoes in-source collision-induced dissociation to generate free tizoxanide signals (m/z 440 → m/z 264 transition), a phenomenon that necessitates baseline chromatographic separation and dedicated reference standards to prevent quantification inaccuracy [2]. Third, the two metabolites demonstrate differential biological activity against specific parasitic developmental stages, meaning that analytical results for one cannot be extrapolated to infer the other's concentration or pharmacological contribution [3]. Consequently, regulatory-compliant bioanalytical method validation for nitazoxanide formulations requires authentic tizoxanide glucuronide reference material, not a surrogate.

Quantitative Differential Evidence for Tizoxanide Glucuronide (CAS 296777-75-8) Selection


Tizoxanide Glucuronide vs. Tizoxanide: Slower Elimination Kinetics in Human Pharmacokinetic Studies

Tizoxanide glucuronide (TG) demonstrates a significantly slower elimination rate compared to tizoxanide (T) in humans. In a phase IA single ascending dose study in healthy volunteers, TG was eliminated more slowly than T across the 1-4 g dose range, with the apparent body clearance for total T (T+TG) at the highest 4 g dose being only half that observed at the low dose [1]. In adult subjects (≥18 years) receiving a single 500 mg ALINIA Tablet with food, TG achieved a mean Cmax of 10.5 ± 1.4 μg/mL (vs. 10.6 ± 2.0 μg/mL for T) and a mean AUCt of 63.0 ± 12.3 μg·hr/mL (vs. 41.9 ± 6.0 μg·hr/mL for T), representing a 50% higher total systemic exposure for the glucuronide conjugate compared to the unconjugated metabolite [2].

Pharmacokinetics Drug Metabolism Bioanalysis

Tizoxanide Glucuronide vs. Nitazoxanide and Tizoxanide: Differential Stage-Specific Anti-Cryptosporidial Activity

Tizoxanide glucuronide exhibits stage-specific inhibitory activity against Cryptosporidium parvum that is quantitatively distinct from both nitazoxanide and tizoxanide. In a quantitative alkaline phosphatase immunoassay using sporozoite-infected differentiated human enterocytic HCT-8 cells, the MIC50 values after sporozoite invasion were 1.2 mg/L for nitazoxanide, 22.6 mg/L for tizoxanide, and 2.2 mg/L for tizoxanide glucuronide [1]. Notably, tizoxanide demonstrated only limited activity overall, whereas tizoxanide glucuronide strongly inhibited sexual stages of parasite development, a functional profile distinct from nitazoxanide which predominantly inhibited asexual stages [1].

Antiparasitic Activity Cryptosporidium parvum Stage-Specific Inhibition

Food Effect on Tizoxanide Glucuronide vs. Tizoxanide Systemic Exposure: Comparable Magnitude but Independent Quantification Required

Administration of nitazoxanide with food substantially increases the systemic exposure of both tizoxanide and tizoxanide glucuronide to a comparable degree. When ALINIA Tablets are administered with food, the AUCt of both tizoxanide and tizoxanide glucuronide in plasma is increased almost two-fold, and the Cmax is increased by almost 50% [1][2]. This food effect is consistent across the 1-4 g dose range, with food approximately doubling the plasma concentrations of both T and TG irrespective of dose [3].

Food Effect Bioavailability Pharmacokinetics

Mass Spectrometric Differentiation: Tizoxanide Glucuronide Requires Dedicated Reference Standard Due to In-Source Fragmentation

Accurate quantification of tizoxanide in biological matrices requires chromatographic separation from tizoxanide glucuronide due to in-source collision-induced dissociation (CID) of the glucuronide conjugate that generates signals indistinguishable from free tizoxanide. A validated UPLC-MS/MS method for human plasma quantification demonstrated that baseline separation of free tizoxanide from signals delivered by in-source CID of tizoxanide glucuronide is essential for accurate and precise measurement [1]. The method achieved linearity from 0.1 to 10 μg/mL for tizoxanide using niclosamide as internal standard [1]. A separate LC-MS/MS method for simultaneous quantification in mouse plasma utilized precursor-to-product ion transitions of m/z 264 → m/z 217 for tizoxanide and m/z 440 → m/z 264 for tizoxanide glucuronide, with linear ranges of 1.0-500.0 ng/mL and 5.0-1000.0 ng/mL, respectively [2].

LC-MS/MS Bioanalysis Method Validation

Species-Specific Glucuronidation Rates: Tizoxanide Glucuronide Formation Varies Substantially Across Preclinical Models

The rate of tizoxanide glucuronidation varies significantly across species, with important implications for preclinical pharmacokinetic study design. A comparative study using liver and small intestine microsomes from humans, monkeys, dogs, rats, and mice demonstrated that the responsible UDP-glucuronosyltransferase (UGT) isoforms and their catalytic activities toward tizoxanide differ among species [1]. Notably, tizoxanide glucuronide is the major circulating metabolite in humans, monkeys, dogs, and rodents, whereas in chickens, sulfation rather than glucuronidation represents the major metabolic pathway, indicating interspecies variations in drug metabolism and elimination [2].

Species Differences Glucuronidation Drug Metabolism

Tizoxanide Glucuronide Reference Standard: Regulatory-Grade Material for ANDA and Method Validation

Tizoxanide glucuronide (CAS 296777-75-8) is supplied as a pharmaceutical reference standard with detailed characterization data compliant with regulatory guidelines [1][2]. The product is specifically intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and use during commercial production of tizoxanide or nitazoxanide formulations [1][2]. Additional traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1][2]. Unlike tizoxanide (which is also available as a reference standard), tizoxanide glucuronide serves as the dedicated standard for quantifying the glucuronide conjugate metabolite, which represents a substantial fraction of circulating drug-related material and exhibits distinct analytical behavior.

Reference Standard ANDA Method Validation

Priority Research and Industrial Applications for Tizoxanide Glucuronide (CAS 296777-75-8)


Bioanalytical Method Development and Validation for Nitazoxanide Pharmacokinetic Studies

Tizoxanide glucuronide reference standard is essential for developing and validating LC-MS/MS or UPLC-MS/MS methods that simultaneously quantify both tizoxanide and tizoxanide glucuronide in human or animal plasma. As demonstrated in published methods, authentic TG standard enables establishment of distinct MRM transitions (m/z 440 → m/z 264 for TG vs. m/z 264 → m/z 217 for T) and linear calibration ranges (e.g., 5.0-1000.0 ng/mL for TG in mouse plasma) [1]. Critically, the standard allows for assessment and correction of in-source collision-induced dissociation interference, where TG fragments generate signals indistinguishable from free tizoxanide, necessitating chromatographic separation [2].

Abbreviated New Drug Application (ANDA) Quality Control for Generic Nitazoxanide Products

Regulatory submissions for generic nitazoxanide formulations require comprehensive characterization of both major circulating metabolites. Tizoxanide glucuronide reference standard supports ANDA quality control applications, including method validation (AMV) and stability-indicating assay development [3][4]. The standard is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards [3][4]. Given that TG achieves higher systemic exposure than tizoxanide (mean AUCt 63.0 vs. 41.9 μg·hr/mL in adults), accurate TG quantification is essential for establishing bioequivalence [5].

Species-Specific Preclinical Pharmacokinetic and Toxicokinetic Studies

Preclinical studies evaluating nitazoxanide pharmacokinetics in rodent, dog, or non-human primate models require species-specific calibration using authentic tizoxanide glucuronide reference material. Interspecies variation in UGT isoform expression and catalytic activity toward tizoxanide means that TG formation rates differ significantly across species [6]. Additionally, the slower elimination of TG relative to T observed in humans must be independently confirmed in each preclinical species to enable accurate human dose projection [7].

Metabolite Identification and Quantification in Drug-Drug Interaction Studies

Tizoxanide glucuronide serves as a probe substrate for investigating UGT-mediated phase II metabolism and potential drug-drug interactions. As the primary glucuronide conjugate formed from the active metabolite tizoxanide, TG quantification enables assessment of whether co-administered drugs that induce or inhibit UGT enzymes alter nitazoxanide metabolite disposition . The compound's distinct elimination kinetics, with TG eliminated more slowly than tizoxanide, make it a sensitive marker for detecting alterations in glucuronidation capacity or transporter-mediated excretion [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizoxanide glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.